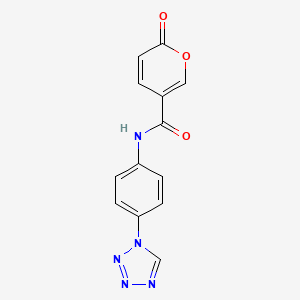![molecular formula C11H7N3O2S B2363605 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011363-96-4](/img/structure/B2363605.png)
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, also known as TPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves the inhibition of various enzymes and proteins, including CK2 and GSK-3β. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can modulate these cellular processes and potentially lead to therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. In cancer cells, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to reduce the accumulation of β-amyloid plaques, which are characteristic of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its selectivity towards CK2 and GSK-3β, which makes it a potentially useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid research, including the development of more efficient synthesis methods, the identification of new targets for 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid inhibition, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid in combination with other drugs or therapies may enhance its therapeutic potential and lead to more effective treatments.
Métodos De Síntesis
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be synthesized through a multi-step process starting from 2-aminopyrazole and 2-thiophenecarboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown promising results as a selective inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the pathogenesis of Alzheimer's disease. Inflammation is another area where 5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown potential, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHZLPEZJKIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

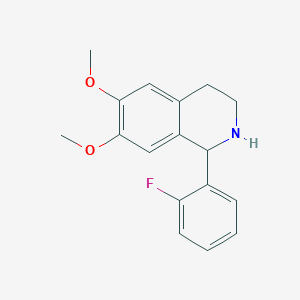
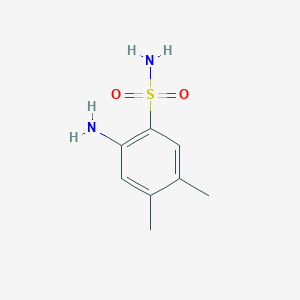
![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)
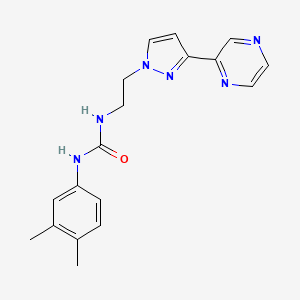
![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)

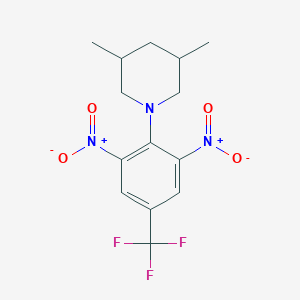
![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
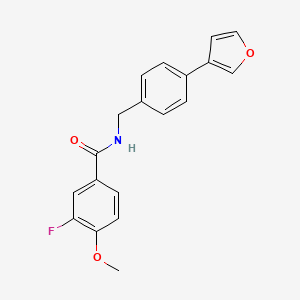
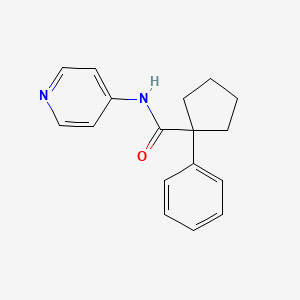
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)

